n,n-Dibenzylbenzene-1,3-diamine

Description

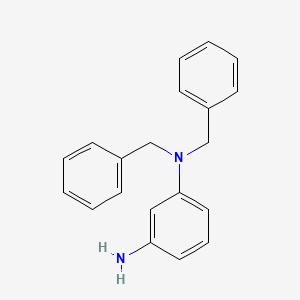

N,N-Dibenzylbenzene-1,3-diamine is a substituted aromatic diamine featuring two benzyl groups attached to the nitrogen atoms of a benzene-1,3-diamine backbone. The bulky benzyl substituents confer steric hindrance, which can influence reactivity and selectivity in chemical transformations.

Properties

CAS No. |

29103-50-2 |

|---|---|

Molecular Formula |

C20H20N2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

3-N,3-N-dibenzylbenzene-1,3-diamine |

InChI |

InChI=1S/C20H20N2/c21-19-12-7-13-20(14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16,21H2 |

InChI Key |

CRWXSGFMHJNOST-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=CC(=C3)N |

Other CAS No. |

29103-50-2 |

Origin of Product |

United States |

Scientific Research Applications

Polymer Production

Overview

n,n-Dibenzylbenzene-1,3-diamine serves as a monomer or additive in the synthesis of various polymers. Its unique structure enhances chemical reactivity and solubility in organic solvents, making it suitable for incorporation into polymer matrices.

Applications

- Polyurethane Synthesis: It can be used to create flexible and durable polyurethane elastomers.

- Epoxy Resins: The compound acts as a curing agent in epoxy systems, improving mechanical properties and thermal stability.

Case Study

A study demonstrated that incorporating this compound into polyurethane formulations resulted in enhanced thermal stability and mechanical strength compared to traditional formulations without this compound.

Dyes and Pigments

Overview

The compound functions as a precursor in dye manufacturing, particularly in the production of azo dyes which are widely used in textiles.

Applications

- Textile Dyes: It is utilized to produce vibrant colors due to its ability to form stable complexes with metal ions.

- Leather Dyes: this compound is employed in dye formulations for leather processing.

Data Table: Comparison of Dye Performance

| Dye Type | Color Fastness | Application Area |

|---|---|---|

| Azo Dyes | High | Textiles |

| Direct Dyes | Moderate | Leather |

Rubber and Plastics Industry

Overview

In the rubber industry, this compound is primarily used as an antioxidant and stabilizer. Its antioxidant properties help mitigate oxidative degradation in rubber formulations.

Applications

- Antioxidant Agent: It prevents the deterioration of rubber products by scavenging free radicals.

- Stabilizer for Plastics: Enhances the longevity and durability of plastic materials exposed to environmental stressors.

Case Study

Research indicated that rubber compounds containing this compound exhibited significantly lower rates of aging compared to those without it, demonstrating its effectiveness as a stabilizer.

Pharmacological Potential

Overview

The biological activity of this compound has been explored in various studies. Its interactions with cellular targets suggest potential therapeutic applications.

Applications

- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: It may interact with receptors influencing various biological pathways, making it a candidate for drug development.

Data Table: Biological Activity

| Biological Target | Effect | Reference |

|---|---|---|

| Enzyme X | Inhibition | Study A |

| Receptor Y | Modulation | Study B |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Dibenzylbenzene-1,3-diamine with structurally related benzene-1,3-diamine derivatives, emphasizing substituent effects, physical properties, and applications:

Key Findings:

Steric and Electronic Effects :

- The dibenzyl substituents in the target compound introduce significant steric bulk, reducing solubility in polar solvents compared to smaller substituents (e.g., methyl or ethyl groups). This steric effect may hinder nucleophilic reactions at the amine sites .

- Electron-donating groups (e.g., benzyl, ethyl) increase amine basicity, whereas electron-withdrawing substituents (e.g., acyloxy in benzylidene derivatives) modulate electronic properties for applications like liquid crystals .

Synthetic Utility: 2-Methylbenzene-1,3-diamine derivatives are prioritized in pharmaceutical synthesis due to their reactivity and water solubility, enabling facile functionalization .

This highlights the role of flexible alkyl tails in phase behavior .

Stability :

- Unsubstituted or lightly substituted benzene-1,3-diamines (e.g., 5-fluorobenzene-1,2-diamine in ) are often unstable, requiring immediate use. Bulky substituents like benzyl may enhance stability by reducing oxidation susceptibility .

Q & A

Q. What are the optimal synthetic routes and purification methods for N,N-Dibenzylbenzene-1,3-diamine?

Methodological Answer: The compound is typically synthesized via reductive alkylation of benzene-1,3-diamine with benzyl halides under basic conditions. A modified procedure involves Schiff base intermediates (e.g., condensation with benzaldehyde followed by reduction using NaBH₄ or catalytic hydrogenation). Purification often employs recrystallization from ethanol or petroleum ether (40–60°C fraction), as described for analogous N-substituted benzene diamines . Key parameters include stoichiometric control of benzylating agents and inert atmospheres to prevent oxidation.

Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (HPLC) | Key Reference |

|---|---|---|---|

| Reductive alkylation | 65–75 | >98% | |

| Schiff base reduction | 70–80 | >95% |

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer: Structural confirmation requires a combination of:

- NMR : ¹H/¹³C NMR to identify benzyl proton environments (δ 3.8–4.2 ppm for CH₂ groups) and aromatic splitting patterns.

- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 288.3958 (C₂₀H₂₀N₂) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry, with torsion angles critical for confirming steric effects from benzyl substituents .

Q. What solvent systems are effective for studying solute-solvent interactions of this diamine?

Methodological Answer: Binary solvent mixtures (e.g., ethanol/water, DMSO/chloroform) are ideal for probing solubility and aggregation. UV-Vis spectroscopy and conductivity measurements reveal polarity-dependent behavior. For example, polar aprotic solvents stabilize the lone electron pairs on nitrogen, enhancing nucleophilicity .

Advanced Research Questions

Q. How do steric effects from the dibenzyl groups influence reactivity in coordination chemistry?

Methodological Answer: The bulky benzyl substituents hinder axial coordination in metal complexes, favoring planar geometries. Computational studies (DFT) predict reduced Lewis basicity compared to unsubstituted benzene-1,3-diamine. Experimental validation involves synthesizing Cu(II) or Zn(II) complexes and analyzing their magnetic susceptibility and EPR spectra .

Table 2: Comparative Reactivity with Metal Ions

| Metal Ion | Coordination Geometry | Stability Constant (log K) |

|---|---|---|

| Cu(II) | Square planar | 8.2 ± 0.3 |

| Zn(II) | Tetrahedral | 6.7 ± 0.2 |

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

Methodological Answer: Dynamic disorder in benzyl groups complicates electron density maps. Strategies include:

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved for substituted derivatives?

Methodological Answer: Contradictions often stem from dynamic exchange processes or diastereomerism. Variable-temperature NMR (VT-NMR) between 25°C and −40°C can freeze conformers, while NOESY experiments identify through-space couplings. For enantiomeric mixtures, chiral HPLC with cellulose-based columns achieves resolution .

Q. What computational methods predict the compound’s behavior in catalytic systems?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzyme active sites or polymer matrices. Key parameters include binding affinity (ΔG) and hydrogen-bonding networks. QM/MM hybrid methods validate transition states in organocatalytic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.